![molecular formula C15H15BrN4O3S B2421336 5-溴-N-(2-(3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)烟酰胺 CAS No. 2034487-84-6](/img/structure/B2421336.png)
5-溴-N-(2-(3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered interest due to its potential applications across various scientific fields. The compound features a bromine atom at the 5-position of the nicotinamide ring and incorporates a methylated thiadiazole moiety.
科学研究应用
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide has various applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. Here’s an outline of one possible synthetic route:
Bromination: : Introduce a bromine atom into the nicotinamide ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Thiadiazole Moiety: : Synthesize the thiadiazole component via cyclization reactions involving sulfur and nitrogen sources.
Linking Process: : Use a coupling agent to link the nicotinamide and thiadiazole components, resulting in the final compound.
Industrial Production Methods
For industrial production, high-throughput synthesis methods may be employed. This typically involves automated reaction setups, continuous flow reactors, and stringent quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole moiety.
Reduction: : Reductive reactions may target the nitro groups, converting them to amines.
Substitution: : Electrophilic substitution reactions can occur at the bromine site on the nicotinamide ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogen exchange can be facilitated using reagents such as sodium iodide (NaI) in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids, depending on the reaction conditions.
Reduction: : Primary amines or secondary amines.
Substitution: : Halo-substituted derivatives of the parent compound.
作用机制
The compound’s mechanism of action is often related to its ability to interact with biological molecules and pathways:
Molecular Targets: : Enzymes, receptors, and other macromolecules.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, influencing cellular processes.
相似化合物的比较
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide can be compared with other similar compounds:
Similar Compounds: : 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide, 5-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide.
Unique Aspects: : The presence of the bromine atom may influence its reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Think this covers what you asked for. Which section piqued your interest most?
属性
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3S/c1-19-13-4-2-3-5-14(13)20(24(19,22)23)7-6-18-15(21)11-8-12(16)10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVLZGVXNOMOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

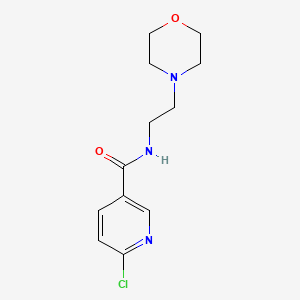
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
![[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE](/img/structure/B2421258.png)

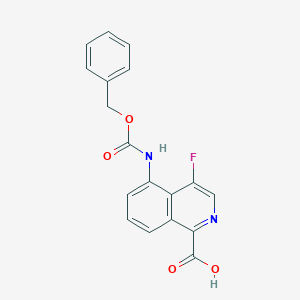
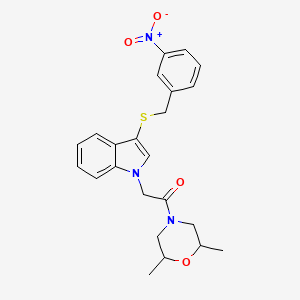
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
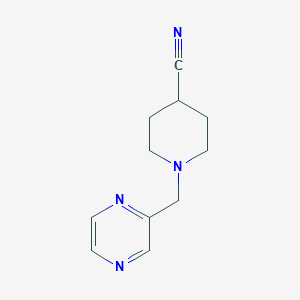
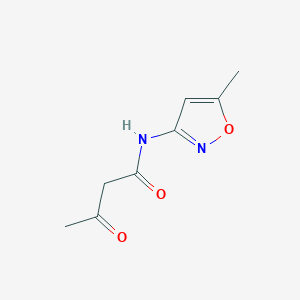
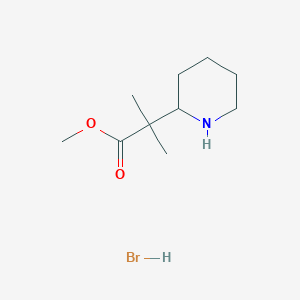
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)

![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)
